Due to the potential for abuse of synthetic cannabinoids, researchers rely on specific compounds to identify their presence in biological samples. AB-CHMINACA metabolite M4 serves as an analytical reference standard. This means scientists can compare the chemical properties of M4 to those found in a sample to determine if AB-CHMINACA was previously consumed [, , ].
The human body naturally processes and breaks down chemicals. By studying the metabolites (breakdown products) of synthetic cannabinoids, researchers gain valuable insights into how these substances are processed within the body. This information can be crucial for developing accurate detection methods and understanding the potential health effects of these drugs [].
AB-chminaca metabolite M4 is a significant metabolite derived from the synthetic cannabinoid AB-chminaca, which is known for its psychoactive properties. The compound is characterized by the replacement of the carboxamide group in AB-chminaca with a carboxyl group, resulting in a distinct molecular structure. Its chemical formula is C15H18N2O2, and it is recognized for its crystalline solid form, which facilitates its use in analytical applications and research settings .
No scientific research is currently available on the specific mechanism of action of Ab-Chminaca metabolite M4. However, as a metabolite of AB-Chminaca, it is unlikely to have any psychoactive effects itself. AB-Chminaca is believed to exert its psychoactive effects by binding to the cannabinoid receptors in the brain, similar to THC [].
The primary reaction involving AB-chminaca metabolite M4 occurs during the metabolic processing of AB-chminaca within biological systems. This involves enzymatic transformations that convert the parent compound into various metabolites, including M4. The reaction typically involves hydrolysis of the carboxamide group, leading to the formation of the carboxylic acid derivative. Such transformations are significant for understanding the pharmacokinetics and toxicological profiles of synthetic cannabinoids .
AB-chminaca metabolite M4 is primarily utilized in research settings, particularly in forensic science and toxicology. It serves as a reference standard for analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry. These applications are essential for detecting and quantifying synthetic cannabinoids in biological samples, aiding in drug testing and legal investigations .
Interaction studies involving AB-chminaca metabolite M4 focus on its binding affinity to cannabinoid receptors and potential effects on neurotransmitter systems. While detailed studies are scarce, preliminary research indicates that metabolites like M4 may retain some activity at cannabinoid receptors, influencing physiological responses similar to those elicited by THC (tetrahydrocannabinol) and other cannabinoids. Further studies are necessary to elucidate these interactions fully .
Several compounds share structural similarities with AB-chminaca metabolite M4, particularly within the class of synthetic cannabinoids. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
AB-chminaca | C15H18N2O2 | Parent compound; psychoactive effects |
JWH-018 | C23H25NO2 | Known for high potency; widely studied |
UR-144 | C22H30N2O2 | Synthetic cannabinoid with distinct receptor activity |
AM-2201 | C24H23N | Potent agonist at cannabinoid receptors |
AB-chminaca metabolite M4 stands out due to its unique metabolic pathway and specific structural modifications that differentiate it from other synthetic cannabinoids. Its role as a metabolite provides insights into the metabolic fate of synthetic cannabinoids, which is critical for understanding their pharmacological profiles and potential risks associated with their use .
AB-CHMINACA metabolite M4, systematically named 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (CAS No. 1271630-11-5), is a phase I metabolite of the synthetic cannabinoid AB-CHMINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide). Structurally, M4 arises from the hydrolysis of the carboxamide group in the parent compound, resulting in a carboxylic acid moiety. This transformation classifies M4 as a carboxylated metabolite, distinct from hydroxylated or defluorinated derivatives commonly observed in other synthetic cannabinoids.
The molecular formula of M4 is C₁₅H₁₈N₂O₂, with a molecular weight of 258.3 g/mol. Its canonical SMILES notation (O=C(O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3
) highlights the indazole core substituted with a cyclohexylmethyl group and a carboxylic acid at the 3-position. M4 exhibits moderate solubility in polar solvents such as dimethylformamide (50 mg/mL) and ethanol (30 mg/mL), properties critical for its extraction and analysis in biological matrices.
Table 1: Key Chemical Properties of AB-CHMINACA Metabolite M4
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₂ |
Molecular Weight | 258.3 g/mol |
Solubility (DMF) | 50 mg/mL |
Solubility (Ethanol) | 30 mg/mL |
Storage Conditions | -20°C (stable for 1 month) |
Primary Metabolic Pathway | Carboxamide hydrolysis |
The study of synthetic cannabinoid metabolites emerged as a necessity following the proliferation of "designer drugs" in the late 2000s. Early synthetic cannabinoids, such as JWH-018, were initially developed for pharmacological research but rapidly adopted for recreational use due to their structural dissimilarity to ∆⁹-tetrahydrocannabinol (THC), enabling legal loopholes. However, the rapid metabolism of these compounds necessitated the identification of stable biomarkers for forensic detection.
AB-CHMINACA, first detected in 2014, became a prevalent recreational drug due to its high potency as a CB1 receptor agonist. By 2017, its metabolite M4 was identified as a critical analytical target in human urine and hair samples, reflecting advancements in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methodologies. The shift from parent compound detection to metabolite-focused analysis marked a paradigm change in forensic toxicology, driven by the need to address rapid pharmacokinetic clearance and evolving drug formulations.
AB-CHMINACA metabolite M4 serves as a definitive biomarker for confirming AB-CHMINACA exposure in forensic investigations. Unlike the parent compound, which is rapidly metabolized (<2 hours post-ingestion), M4 accumulates in keratin-rich matrices such as hair, enabling long-term detection. Studies using LC-MS/MS have reported M4 concentrations of 2.29 ± 0.14 ng/mL in blood and 0.5–35.1 pg/mg in hair samples, underscoring its utility in postmortem and chronic-use analyses.
Table 2: Detection of M4 in Human Biological Matrices
The structural stability of M4, particularly its resistance to further enzymatic modification, makes it a preferred target for regulatory monitoring. For instance, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has prioritized M4 in synthetic cannabinoid risk assessments due to its persistence in wastewater and biological samples. Furthermore, the development of deuterated analogs (e.g., M4-D4) has enhanced quantitative accuracy in mass spectrometry, addressing challenges posed by matrix effects and ionization suppression.
AB-CHMINACA metabolite M4 possesses the molecular formula C15H18N2O2, representing a significant structural modification from its parent compound [1] [3] [5]. The molecular weight of this metabolite is 258.32 grams per mole, reflecting the loss of the carboxamide-linked side chain present in the original synthetic cannabinoid [1] [7]. The compound maintains the characteristic indazole core structure, which consists of a benzene ring fused to a pyrazole ring [5] [23].
The structural framework features a cyclohexylmethyl substituent attached to the nitrogen atom at position 1 of the indazole ring system [3] [5]. The carboxylic acid functional group is located at position 3 of the indazole core, replacing the carboxamide moiety found in the parent compound [3] [9]. This structural modification represents the primary metabolic transformation that distinguishes metabolite M4 from AB-CHMINACA [6] [9].
Property | Value |
---|---|
Chemical Name | AB-CHMINACA metabolite M4 |
IUPAC Name | 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid |
Molecular Formula | C15H18N2O2 |
Molecular Weight (g/mol) | 258.32 |
CAS Number | 1271630-11-5 |
Canonical SMILES | O=C(O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3 |
InChI Key | DVXHKIOGZJHOPD-UHFFFAOYSA-N |
The International Union of Pure and Applied Chemistry nomenclature for AB-CHMINACA metabolite M4 is 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid [3] [4] [5]. This systematic name precisely describes the molecular architecture, indicating the cyclohexylmethyl group attached to the first nitrogen atom of the indazole ring and the carboxylic acid functionality at the third position [5] [35].
The compound is assigned Chemical Abstracts Service registry number 1271630-11-5, which serves as a unique identifier in chemical databases and regulatory documentation [1] [3] [4]. The canonical Simplified Molecular Input Line Entry System representation is O=C(O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3, providing a standardized textual description of the molecular structure [3] [5]. The International Chemical Identifier key DVXHKIOGZJHOPD-UHFFFAOYSA-N offers another standardized identifier for database searches and chemical informatics applications [5] [35].
Deuterated analogs of AB-CHMINACA metabolite M4 are essential for accurate quantitative analysis using isotope dilution mass spectrometry techniques. AB-CHMINACA metabolite M4-d4, bearing the Chemical Abstracts Service number 2703812-37-5, serves as the primary deuterated internal standard with molecular formula C15H14D4N2O2 and molecular weight of 262.34 daltons [10] [11] [12].
The deuterated analog incorporates four deuterium atoms strategically positioned within the indazole ring system, specifically at the 4, 5, 6, and 7 positions of the benzene ring [11] [12] [13]. This isotopic labeling pattern ensures optimal mass spectral separation while maintaining similar physicochemical properties to the non-deuterated analyte, thereby providing accurate compensation for matrix effects and analytical variability during sample preparation and instrumental analysis [15] [13].
Commercial availability of AB-CHMINACA metabolite M4-d4 includes both liquid and solid formulations from certified suppliers. Liquid preparations are offered at 100 μg/mL concentration in acetonitrile, packaged in 1 mL ampules for direct use in analytical workflows [12] [13]. Solid formulations are available as neat crystalline materials suitable for custom solution preparation according to specific analytical requirements [10] [16] [13].
The deuterated internal standard demonstrates identical chromatographic behavior to the parent metabolite with appropriate mass spectral differentiation for selective monitoring. Typical mass spectrometric transitions for quantitative analysis include precursor ions at mass-to-charge ratio 263 for the deuterated standard compared to 259 for the non-deuterated metabolite, providing baseline resolution for accurate quantification [17] [18]. The isotopic purity of deuterated standards typically exceeds 98% deuterium incorporation with minimal isotopic back-exchange under standard analytical conditions [13].
Identity confirmation protocols utilize multiple orthogonal analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to ensure structural authenticity [8] [9]. Nuclear magnetic resonance analysis provides definitive structural characterization through proton and carbon-13 spectra, confirming the presence of characteristic cyclohexylmethyl, indazole, and carboxylic acid functional groups [1] [8].
Water content determination employs Karl Fischer titration with acceptance criteria of ≤0.5% by weight, ensuring material stability and accurate mass-based calculations [9]. Residual solvent analysis utilizes gas chromatography-mass spectrometry headspace techniques with individual solvent limits of ≤0.1% and total residual solvent content ≤0.5% [9].
Related substance profiling employs high-performance liquid chromatography with diode array detection to identify and quantify synthetic intermediates, degradation products, and structural isomers. Total impurity limits are established at ≤2.0% with individual unknown impurities limited to ≤0.5% [8] [9]. Heavy metal analysis by inductively coupled plasma mass spectrometry ensures compliance with pharmaceutical grade specifications of ≤10 parts per million for individual metals [9].
Stability testing protocols follow International Council for Harmonisation Q1A guidelines, encompassing both long-term storage conditions and accelerated stability studies [9]. Homogeneity assessment employs statistical analysis of multiple analytical units with coefficient of variation requirements ≤2% for batch acceptance [9].
International suppliers including GlpBio, Toronto Research Chemicals, and MedChemExpress offer alternative formulations and packaging options to accommodate diverse analytical requirements [1] [23] [15]. These suppliers maintain specialized expertise in synthetic cannabinoid chemistry and provide technical support for method development and validation activities [23] [24].
Regulatory considerations for commercial availability include controlled substance classifications and import/export restrictions that vary by jurisdiction. For synthetic cannabinoids currently controlled at the federal level in the United States, certified solution standards are Drug Enforcement Administration-exempt, allowing laboratories to place orders without additional regulatory paperwork [2] [3] [25]. However, state-specific regulatory requirements may impose additional documentation and licensing obligations [2] [3].
Custom synthesis services are available for specialized formulations, alternative deuterated labeling patterns, and bulk quantities exceeding standard catalog offerings [10] [5]. These services typically require 2-4 weeks lead time and may involve additional analytical characterization and documentation [5].
Quality assurance documentation accompanying commercial formulations includes certificates of analysis specifying purity, identity confirmation, stability data, and handling recommendations [2] [3] [8]. Safety data sheets provide comprehensive hazard information and emergency response procedures in accordance with globally harmonized system classifications [2] [12] [4].